molecular formula C9H12N2O4 B094011 Diethyl 1H-imidazole-4,5-dicarboxylate CAS No. 1080-79-1

Diethyl 1H-imidazole-4,5-dicarboxylate

Cat. No. B094011
CAS RN: 1080-79-1
M. Wt: 212.2 g/mol
InChI Key: NQKKUSLBNWTXQI-UHFFFAOYSA-N
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Patent
US08735598B2

Procedure details

To a solution of L-tartaric acid diethyl ester (2.0 g) in ethyl acetate (34.2 ml), 1,3-dibromo-5,5-dimethylhydantoin (3.3 g) was added, and the reaction solution was stirred at room temperature for 3 hours. To the reaction solution, acetic acid (17 ml) was added, and subsequently 36% aqueous formaldehyde solution (3.45 ml) was added under ice cooling at an internal temperature of 10° C. or below, followed by addition of ammonium acetate (17.2 g) at an internal temperature of 10° C. or below. The reaction solution was stirred at room temperature for 30 minutes, followed by stirring at 50° C. for 3 hours. To the reaction solution, 5N sodium hydroxide was added, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, and dried over magnesium sulfate. Quantitative analysis of the resulting ethyl acetate solution by HPLC showed that the title compound (1.24 g, yield: 60%) was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
solvent
Reaction Step One
Quantity
3.45 mL
Type
reactant
Reaction Step Two
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17 mL
Type
solvent
Reaction Step Five
Yield
60%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[C@@H:5]([C@H:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])O)O)[CH3:2].Br[N:16]1C(C)(C)C(=O)[N:19](Br)[C:17]1=O.C=O.C([O-])(=O)C.[NH4+].[OH-].[Na+]>C(OCC)(=O)C.C(O)(=O)C>[NH:16]1[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:14])=[C:7]([C:9]([O:11][CH2:12][CH3:13])=[O:10])[N:19]=[CH:17]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC([C@H](O)[C@@H](O)C(=O)OCC)=O
Name
Quantity
3.3 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
34.2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
3.45 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
17.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction solution was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at 50° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1C=NC(=C1C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.